
1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one is an organic compound with the molecular formula C15H18O3 It is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, and a butanone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutanol.
Substitution: Formation of ether or amine derivatives.
Applications De Recherche Scientifique
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one
Comparison:
Structural Differences: The main difference lies in the length and branching of the side chain attached to the naphthalene ring.
Reactivity: The presence of different side chains can influence the reactivity and stability of the compounds.
Applications: While all these compounds may have similar applications, their specific properties can make them more suitable for certain uses.
Propriétés
Numéro CAS |
61983-42-4 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18O3/c1-9(2)6-14(17)13-8-11-7-10(3)4-5-12(11)15(18)16(13)19/h4-5,7-9,18-19H,6H2,1-3H3 |
Clé InChI |
BROFVWVUHXYOSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


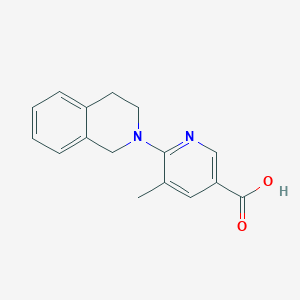
![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)
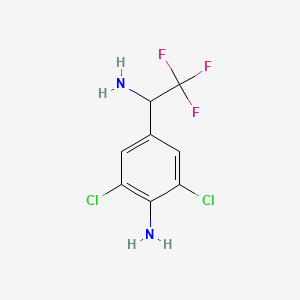
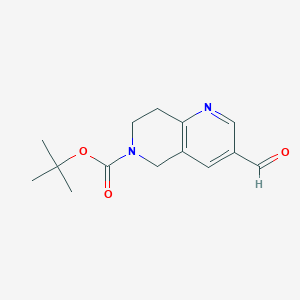

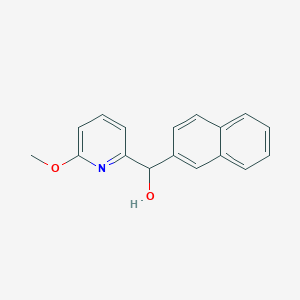
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)


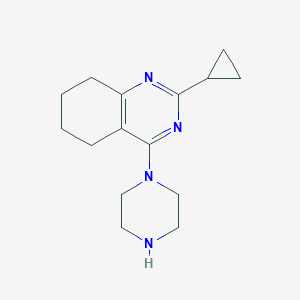

![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)
